ethyl 4-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate
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Description
“Ethyl 4-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate” is a complex organic compound. It contains a triazole and a pyrimidine ring, which are nitrogen-containing heterocycles . These types of compounds are often found in pharmaceuticals and biologically important compounds used in drug discovery studies against various diseases .
Synthesis Analysis
The synthesis of such compounds often involves the use of 3-amino-1,2,4-triazole . The 1,2,4-triazole-containing scaffolds are unique heterocyclic compounds that have been used in the synthesis of various pharmaceuticals . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis
The molecular structure of such compounds is often optimized using computational chemistry software packages . The compound contains a five-membered triazole ring with three nitrogen atoms, which can act as isosteres of amide, ester, and carboxylic acid .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often involve the use of bifunctional compounds like chloromethyl biphenyl-phosphanoxide, pyruvic acid, phenacyl bromide, diethyl oxalate, triethyl orthoformate, triethyl phosphite, fluorinated benzaldehydes, carbon disulfide, and ethyl chloroformate .Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds can be analyzed using various spectroscopic techniques, including Fourier transform infrared analysis (FTIR), Proton nuclear magnetic resonance (1H NMR), and 13C nuclear magnetic resonance (13C NMR) .Mechanism of Action
Target of action
Triazolopyrimidines and piperazines are known to interact with a variety of targets. For instance, some triazolopyrimidines have been found to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . Piperazines are often used in the development of pharmaceuticals due to their ability to interact with a variety of biological targets, including G protein-coupled receptors and ion channels.
Mode of action
The mode of action of a compound depends on its specific structure and the target it interacts with. For example, triazolopyrimidines that inhibit CDKs may do so by binding to the ATP-binding pocket of the enzyme, preventing it from phosphorylating its substrates .
Biochemical pathways
The biochemical pathways affected by a compound will depend on its targets. CDK inhibitors, for example, can affect cell cycle progression and may have downstream effects on processes such as DNA replication and cell division .
Result of action
The result of a compound’s action will depend on its mode of action and the biochemical pathways it affects. For example, inhibition of CDKs can lead to cell cycle arrest, which may result in the death of cancer cells .
Future Directions
The future research in this field could focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates . Additionally, further investigations could be conducted on the most potent compounds for their potential as novel CDK2 inhibitors .
Properties
IUPAC Name |
ethyl 4-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7O4/c1-3-32-17-7-5-16(6-8-17)29-22-20(25-26-29)21(23-15-24-22)28-13-11-27(12-14-28)18(30)9-10-19(31)33-4-2/h5-8,15H,3-4,9-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSESBGYDMOQWCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CCC(=O)OCC)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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